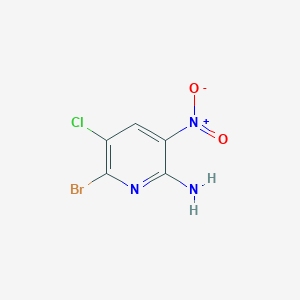

6-Bromo-5-chloro-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOSQGKWLNBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 5 Chloro 3 Nitropyridin 2 Amine and Its Precursors

Established Synthetic Pathways to 2-Aminopyridine (B139424) Derivatives

The construction of complex 2-aminopyridine molecules hinges on the strategic introduction of substituents onto the pyridine (B92270) ring. This requires a nuanced understanding of nitration and halogenation reactions, each presenting unique challenges and requiring specific methodologies to control regioselectivity.

General Nitration Strategies for 2-Aminopyridines

The introduction of a nitro group (—NO₂) onto a 2-aminopyridine ring is a critical step in the synthesis of many derivatives, including the target compound. However, this electrophilic substitution is complicated by the directing effects of the amino group and the inherent electronic nature of the pyridine ring.

Direct nitration of 2-aminopyridine typically results in a mixture of products, with the nitro group predominantly adding to the 5-position. orgsyn.orggoogle.com The yield of the 3-nitro isomer is often low, and its separation from the major 5-nitro product can be tedious and inconvenient. orgsyn.orggoogle.com Experimental results show that the ratio of 2-amino-5-nitropyridine (B18323) to 2-amino-3-nitropyridine (B1266227) can be as high as 9:1 by weight. sapub.org

This regioselectivity is governed by electronic factors. The reaction often proceeds through the formation of 2-nitraminopyridine as a kinetic product at lower temperatures, which then rearranges to the ring-nitrated isomers at higher temperatures (above 40-50°C). sapub.org The rearrangement is believed to proceed via an intermolecular pathway involving protonation, dissociation to a nitronium ion, and subsequent ring nitration. sapub.org To overcome this challenge and favor nitration at the 3-position, a common and effective strategy is to first block the more reactive 5-position with a halogen atom. google.comgoogle.com This forces the incoming nitro group to add to the next available position, which is typically the 3-position.

A detailed procedure for the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) from 2-amino-5-bromopyridine (B118841) illustrates this principle. The reaction is carried out using 95% nitric acid in concentrated sulfuric acid, with careful temperature control. orgsyn.org

Table 1: Nitration of 2-Amino-5-bromopyridine

| Reactant | Reagents | Temperature Profile | Result | Yield | Reference |

|---|

To further control the outcome of electrophilic substitution reactions, the 2-amino group can be temporarily protected by acylation, for instance, by converting it into an acetamido group. This strategy serves two main purposes: it deactivates the amino group, preventing undesired side reactions, and it can alter the regiochemical outcome of subsequent steps like halogenation. google.comresearchgate.net

Patents describe a method where a 2-acylaminopyridine is first halogenated at the 5-position. google.comgoogleapis.com Subsequently, treating the resulting 2-acylamino-5-halogenopyridine with a mixture of sulfuric and nitric acid can achieve simultaneous deprotection (hydrolysis of the acyl group) and nitration at the 3-position. googleapis.com This integrated approach provides an efficient route to 2-amino-3-nitro-5-halogenopyridines, which are key precursors. google.comgoogleapis.com

Halogenation Techniques for Pyridine Scaffolds

The introduction of bromine and chlorine atoms onto the pyridine scaffold is fundamental to building the target molecule. The choice of halogenating agent and reaction conditions is crucial for achieving the desired substitution pattern.

For bromination, a well-documented procedure involves reacting 2-aminopyridine with bromine in acetic acid. orgsyn.org This method, however, is known to produce the byproduct 2-amino-3,5-dibromopyridine, which can lower the yield of the desired 2-amino-5-bromopyridine to around 62-67%. orgsyn.orggoogle.comgoogle.com An alternative approach uses N-bromosuccinimide (NBS) in acetone, which can raise the yield of 2-amino-5-bromopyridine to 95%. ijssst.info

For chlorination, reacting 2-aminopyridine to produce 2-amino-5-chloropyridine (B124133) requires careful control to avoid over-chlorination. A successful method involves using chlorine gas in a strongly acidic medium, such as glacial acetic acid saturated with hydrogen chloride gas. google.com This protonated environment minimizes the formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com Other methods for halogenation include Sandmeyer-type reactions, where an amino group is converted to a diazonium salt and then displaced by a halide. This can be used, for example, to convert 2-amino-5-chloropyridine into 2-bromo-5-chloropyridine. chemicalbook.com More modern techniques also include deaminative chlorination using a pyrylium (B1242799) reagent and a simple chloride source like MgCl₂. nih.gov

Table 2: Halogenation Methods for 2-Aminopyridine

| Starting Material | Reagent(s) | Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | Bromine | Acetic Acid | <20°C | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10°C | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

Synthesis of 6-Bromo-5-chloro-3-nitropyridin-2-amine

While commercial suppliers list this compound (CAS 1335057-22-1), specific, peer-reviewed synthetic procedures detailing a complete route to this exact molecule are not readily found. chembuyersguide.comsigmaaldrich.comaccelachem.com However, its synthesis can be logically inferred from the established chemistries of its precursors.

Direct Synthetic Routes

A direct, single-step synthesis is highly improbable due to the need for precise regiocontrol for four different substituents. The synthesis is necessarily a multi-step process. Based on the reactivity and directing effects of the substituents, a plausible synthetic pathway would involve the sequential halogenation and nitration of a suitable 2-aminopyridine precursor.

One logical approach would be the targeted bromination of a pre-existing chloro-nitro-aminopyridine. For instance, the synthesis could start from 2,6-dichloropyridine, which can be nitrated and then selectively ammonolyzed to produce 2-amino-6-chloro-3-nitropyridine. chemicalbook.com The final step would be the electrophilic bromination of this intermediate. The amino group at the 2-position and the nitro group at the 3-position would direct the incoming bromine to the 5-position.

Proposed Synthetic Pathway:

Nitration: 2,6-Dichloropyridine → 2,6-Dichloro-3-nitropyridine

Ammonolysis: 2,6-Dichloro-3-nitropyridine → 2-Amino-6-chloro-3-nitropyridine chemicalbook.com

Bromination: 2-Amino-6-chloro-3-nitropyridine → This compound

This proposed route leverages established reactions to construct the target molecule in a regiochemically controlled manner. Each step builds upon the foundational principles of pyridine functionalization discussed previously.

Multi-Step Approaches from Simpler Pyridine Building Blocks

Constructing the target molecule from basic pyridine structures involves a strategic sequence of reactions to install the required functional groups—amino, nitro, chloro, and bromo—at the correct positions. The electron-deficient nature of the pyridine ring requires careful selection of reaction conditions for electrophilic substitutions like halogenation and nitration. youtube.com

A common strategy for synthesizing highly substituted aminopyridines involves the sequential introduction of halogens and a nitro group onto a simpler aminopyridine precursor. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. This directing effect is fundamental to controlling the regiochemistry of the synthesis.

For instance, a well-documented analogous synthesis starts with 2-aminopyridine. orgsyn.org The first step is the bromination at the 5-position, which is para to the amino group. This reaction can be carried out using bromine in acetic acid. orgsyn.org The subsequent step is the nitration of the resulting 2-amino-5-bromopyridine. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The nitro group is directed to the 3-position, which is ortho to the amino group and meta to the bromo group, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.org

This sequential approach ensures high regioselectivity. The initial bromination at the C5 position is favored due to the powerful directing effect of the C2-amino group. Subsequent nitration is then directed to the C3 position, as the C5 position is already occupied. orgsyn.org A similar pathway could be envisioned for the target molecule, potentially starting from a chlorinated 2-aminopyridine, followed by bromination and nitration, or a variation thereof.

Another effective strategy involves the design and synthesis of a specific precursor, which is then further derivatized. An example of this approach is the use of di-halogenated pyridines as intermediates. For instance, a precursor like 5-bromo-2-chloropyridine (B1630664) can be synthesized and then subjected to nitration.

The nitration of halogenated pyridines requires harsh conditions, typically a mixture of fuming nitric acid and sulfuric acid at elevated temperatures. youtube.com In the case of 5-bromo-2-chloropyridine, the directing effects of the existing halogen substituents would determine the position of the incoming nitro group. Both chlorine and bromine are deactivating groups but will direct the electrophilic nitro group primarily to the positions meta to themselves. In this specific precursor, nitration would be expected to occur at the 3-position, yielding 5-bromo-2-chloro-3-nitropyridine. This intermediate could then potentially undergo amination at the 6-position, although this would likely require nucleophilic aromatic substitution (SNAr) conditions, as the ring is highly electron-deficient. The final step would be the introduction of the amino group at the C2 position, possibly through displacement of the chlorine atom.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry focuses on improving reaction efficiency, safety, and sustainability. For the synthesis of complex molecules like this compound, advanced techniques are crucial for optimizing yields and scalability.

Optimization of Reaction Parameters (Temperature, Solvent Systems, Catalysis)

The optimization of reaction parameters is critical for controlling the outcome of the synthesis, especially for sensitive reactions like nitration and halogenation on an electron-deficient ring.

Temperature: Temperature control is paramount. For example, the nitration of 2-amino-5-bromopyridine is typically initiated at low temperatures (0–5 °C) during the addition of nitric acid to the sulfuric acid solution of the substrate to manage the exothermic nature of the reaction. The temperature is then carefully raised to 50–60 °C to drive the reaction to completion. orgsyn.org Lower temperatures can lead to incomplete reactions, while excessively high temperatures can result in side reactions and decomposition.

Solvent Systems: The choice of solvent can significantly influence reaction rates and selectivity. For nitration, concentrated sulfuric acid is often used not just as a catalyst but also as the solvent, as it protonates the pyridine nitrogen, further deactivating the ring, but also facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. youtube.com In halogenation reactions, solvents like acetic acid are commonly used. orgsyn.org

Catalysis: Catalysts play a key role in many synthetic steps. In nitration, sulfuric acid acts as a catalyst. For other transformations, such as cross-coupling reactions to build more complex pyridine structures, palladium-based catalysts are frequently employed. nbinno.com The development of novel catalysts aims to improve yields and stereoselectivity under milder conditions.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | Initial addition at 0-5°C, then 1h at room temp, 1h at 50-60°C | Controls exothermicity, prevents side reactions, and ensures reaction completion. | orgsyn.org |

| Reagents | 95% Nitric Acid in concentrated Sulfuric Acid | Sulfuric acid acts as both a solvent and a catalyst, promoting the formation of the nitronium ion (NO₂⁺). | orgsyn.org |

| Reaction Time | ~3 hours | Sufficient time for the reaction to proceed to completion under the specified temperature profile. | orgsyn.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and other heterocyclic compounds to minimize environmental impact. rasayanjournal.co.incitedrive.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. rasayanjournal.co.in

Key green chemistry approaches applicable to pyridine synthesis include:

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in

Catalysis: Employing catalysts to enable reactions with higher atom economy and to reduce the need for stoichiometric reagents, which often generate significant waste. researchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent can simplify workup procedures and reduce waste. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): Designing synthetic routes where multiple starting materials react in a single step to form the final product can significantly reduce the number of synthetic steps, saving time, resources, and reducing waste. rasayanjournal.co.inresearchgate.net

While specific green synthesis routes for this compound are not extensively documented, the application of these principles to the synthesis of its precursors is an active area of research. citedrive.comnih.gov

Continuous Flow Reactor Applications for Scalability

For the large-scale and safe production of fine chemicals, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.org Reactions like nitration are highly exothermic and can be hazardous when performed on a large scale in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, mitigating the risks of thermal runaways. rsc.orgalmacgroup.com

Key advantages of using continuous flow reactors for this type of synthesis include:

Enhanced Safety: Small reaction volumes at any given time minimize the risk associated with hazardous reagents and energetic intermediates. rsc.orgresearchgate.net

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and higher yields. organic-chemistry.org

Scalability: Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel ("scaling out"), avoiding the challenges of redesigning large-scale batch reactors. researchgate.net

The synthesis of nitropyridines has been successfully demonstrated in continuous flow systems, achieving high yields and throughput safely. researchgate.net Applying this technology to the multi-step synthesis of this compound could provide a safer, more efficient, and scalable manufacturing process. almacgroup.com

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of electron-withdrawing groups. uoanbar.edu.iq In this compound, the powerful nitro group drastically increases the ring's electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. youtube.com

Reactivity of Halogen Atoms (Bromine and Chlorine) towards Nucleophiles

The positions on the pyridine ring most susceptible to nucleophilic attack are C-2, C-4, and C-6. uoanbar.edu.iq In the case of this compound, both halogen atoms are potential leaving groups. However, their reactivity towards nucleophiles is not equal. The bromine atom is located at the C-6 position, which is para to the electron-withdrawing nitro group at C-3. The chlorine atom is at the C-5 position, which is meta to the nitro group.

The activation of the pyridine ring by the nitro group is most pronounced at the ortho and para positions. stackexchange.com Consequently, the C-6 position is highly activated towards nucleophilic attack, making the bromine atom significantly more labile and a better leaving group in SNAr reactions compared to the chlorine atom at the unactivated C-5 position. Nucleophilic attack at C-6 allows for the formation of a resonance-stabilized intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the oxygen atoms of the nitro group. This stabilization is not possible for an attack at the C-5 position. Therefore, the bromine at C-6 is selectively displaced by a wide range of nucleophiles.

Influence of the Nitro Group on Pyridine Ring Activation for Substitution

The nitro group (–NO₂) is one of the most powerful activating groups for nucleophilic aromatic substitution due to its strong electron-withdrawing nature, which operates through both the inductive (-I) and resonance (-M) effects. nih.govpearson.com

Resonance Effect (-M): The nitro group can delocalize the negative charge of the anionic intermediate formed during nucleophilic attack, particularly when the attack occurs at the ortho or para positions. nih.gov This resonance stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate significantly. nih.gov

In this compound, the nitro group at C-3 activates the C-2, C-4, and C-6 positions. Since the C-6 position is occupied by a good leaving group (bromine), this site becomes the primary target for nucleophiles. The amino group at C-2, being an electron-donating group, slightly counteracts the activation at that position but does not prevent the overwhelming activating effect of the nitro group on the C-6 position.

Regioselective Nucleophilic Aromatic Substitution

The combined electronic effects of the substituents result in a highly regioselective reaction pathway for nucleophilic aromatic substitution. Nucleophiles will almost exclusively attack the C-6 position, leading to the displacement of the bromide ion. This predictable regioselectivity is a valuable feature in organic synthesis, allowing for the controlled introduction of various functional groups at a specific position on the pyridine ring. nih.gov

This selective substitution has been demonstrated with various nucleophiles. For instance, in the related compound 2,6-dichloro-3-nitropyridine, ammonolysis leads to the selective substitution of the chlorine at the C-2 position (ortho to the nitro group) to yield 2-amino-6-chloro-3-nitropyridine. google.com This highlights the powerful directing effect of the nitro group, which similarly activates the C-6 position (para) in the title compound.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Morpholine) | 4-(5-Chloro-3-nitro-2-aminopyridin-6-yl)morpholine | |

| Alkoxide | R-O⁻ (e.g., Sodium Methoxide) | 5-Chloro-6-methoxy-3-nitropyridin-2-amine | |

| Thiolate | R-S⁻ (e.g., Sodium Thiophenolate) | 5-Chloro-3-nitro-6-(phenylthio)pyridin-2-amine |

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in the derivatization of this compound. This reaction opens pathways to the synthesis of various fused heterocyclic systems and other complex molecules.

Formation of Diaminopyridine Derivatives

The chemical reduction of the nitro group in this compound yields 6-Bromo-5-chloropyridine-2,3-diamine . This transformation is a key step in synthesizing vicinal diaminopyridines, which are important precursors for imidazopyridines, quinoxalines, and other biologically active compounds.

Several established methods can be employed for this reduction, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

Metal-Acid Systems: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).

The reduction of closely related compounds, such as 2-amino-5-bromo-3-nitropyridine and 2-amino-5-chloro-3-nitropyridine, to their corresponding 2,3-diaminopyridine (B105623) derivatives is well-documented, confirming the viability of this synthetic route. orgsyn.org

Chemo-selective Reduction Methodologies

A significant challenge in the reduction of halogenated nitroaromatics is the potential for simultaneous reductive dehalogenation, where the C-Br or C-Cl bonds are cleaved. sci-hub.st This side reaction is particularly common with powerful reduction techniques like catalytic hydrogenation with Pd/C. organic-chemistry.org To preserve the halogen substituents, various chemo-selective reduction methodologies have been developed. The goal is to selectively reduce the nitro group while leaving the carbon-halogen bonds intact.

Successful chemo-selective strategies often involve modifying the catalyst or using alternative reducing agents that are less prone to effecting dehalogenation. sci-hub.st The choice of method depends on the specific substrate and the desired purity of the product.

| Methodology | Reagents/Catalyst | Key Advantage | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Sulfided Platinum on carbon (Pt(S)/C) | The sulfide (B99878) acts as a catalyst poison that suppresses dehalogenation while allowing nitro reduction. | sci-hub.st |

| Transfer Hydrogenation | Hydrazine hydrate with Pd/C (controlled conditions) | Can be selective under carefully controlled temperature and reaction times. | organic-chemistry.org |

| Metal-Catalyzed Reduction | Iron powder in acetic acid or with ammonium chloride | Often provides good selectivity for nitro reduction over dehalogenation and is cost-effective. | organic-chemistry.org |

| Metal-Free Reduction | Tetrahydroxydiboron [B₂(OH)₄] with an organocatalyst | Highly chemoselective, tolerating halogens and other reducible groups under mild, room temperature conditions. | organic-chemistry.orgresearchgate.net |

| Dithionite (B78146) Reduction | Sodium dithionite (Na₂S₂O₄) | A mild reducing agent that is often selective for nitro groups in the presence of aryl halides. | sci-hub.st |

Metal-mediated Reductions (e.g., Zn, Sn, Fe in acidic or aqueous media)

The reduction of nitroarenes using dissolving metals in acidic or aqueous environments is a classical and robust method. These reactions proceed via electron transfer from the metal to the nitro group. figshare.com

Iron (Fe): Reduction with iron filings or powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a widely used industrial method. google.comd-nb.info It is often preferred due to its cost-effectiveness and the fact that the iron(II) chloride formed can be hydrolyzed, regenerating the acid and thus requiring only a catalytic amount to initiate the reaction. google.com This method has been applied to the reduction of 2-amino-3-nitropyridine. utrgv.edu

Tin (Sn) and Tin(II) Chloride (SnCl₂): Tin metal in concentrated hydrochloric acid is a powerful reducing system for aromatic nitro compounds. utrgv.edu Tin(II) chloride offers a milder alternative that is effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. d-nb.infonih.gov

Zinc (Zn): Zinc dust is another effective metal for this transformation, typically used with acids like acetic acid or in the presence of ammonium chloride in aqueous ethanol. d-nb.infofigshare.com The Zn/NH₄Cl system has been specifically noted for the reduction of vicinally substituted 3-nitropyridines to form hydroxylamine (B1172632) intermediates, which can be further reduced to the diamine. figshare.com

Table 2: Conditions for Metal-mediated Reduction of Substituted Nitropyridines

| Metal Reagent | Medium | Substrate Example | Product |

| Fe powder | HCl or Acetic Acid | 2-Amino-3-nitropyridine | 2,3-Diaminopyridine utrgv.edu |

| Sn / SnCl₂ | Concentrated HCl | 2-Amino-3-nitropyridine | 2,3-Diaminopyridine utrgv.edunih.gov |

| Zn dust | NH₄Cl / Ethanol | Vic-substituted 3-nitropyridines | 3-Hydroxylaminopyridines figshare.com |

**3.2.2.3. Borohydride-based Reductions with Transition Metal Catalysts (e.g., NaBH₄/Ni(OAc)₂) **

Sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective at reducing nitro groups under standard conditions. orientjchem.org However, its reducing power is significantly enhanced when combined with transition metal salts or complexes. This approach provides a mild, efficient, and often highly chemoselective method for nitro group reduction at room temperature. orientjchem.org

The combination of NaBH₄ with catalytic amounts of nickel(II) acetate (B1210297) (Ni(OAc)₂) in a solvent system like wet acetonitrile (B52724) has been shown to reduce a variety of nitro compounds to their corresponding amines in high yields. orientjchem.org Other effective catalytic systems include NaBH₄ paired with cobalt(II) chloride, copper(II) sulfate, or transition metal sulfides like cobalt sulfide (Co₃S₄) and nickel sulfide (NiS). utrgv.eduorientjchem.orgjcsp.org.pk These methods are often tolerant of other functional groups, and reductions of halogenated nitroaromatics can proceed without dehalogenation. researchgate.net The reaction is believed to proceed through the formation of a fine black precipitate, likely a metal boride or zerovalent metal, which catalyzes the reduction. orientjchem.org

A modern, metal-free approach for the reduction of nitro compounds utilizes trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, such as triethylamine (B128534) or diisopropylethylamine. d-nb.infonih.govorganic-chemistry.org This system generates a dichlorosilylene (B1217353) species in situ, which acts as the effective reducing agent. nih.gov

This method is noted for its mild conditions, high chemoselectivity, and broad applicability to both aromatic and aliphatic nitro compounds. google.comd-nb.info It successfully reduces nitro groups while leaving other potentially reducible functionalities, such as esters, ketones, and halogens, intact. organic-chemistry.org The reaction is typically performed in a solvent like acetonitrile or dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature, providing the desired amines in high yields, often without the need for extensive purification. google.comd-nb.info

Mechanistic Insights into Nitro Group Reduction Pathways

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediate species. The exact pathway can vary depending on the reductant and reaction conditions, but generally follows a sequence first detailed by Haber. The key intermediates are the nitroso (R-NO) and hydroxylamine (R-NHOH) species. publish.csiro.au

Nitro to Nitroso: The reduction begins with a two-electron transfer to the nitro group (R-NO₂) to form the nitroso derivative (R-NO).

Nitroso to Hydroxylamine: The nitroso intermediate is then rapidly reduced in a subsequent two-electron step to the corresponding N-arylhydroxylamine (R-NHOH).

Hydroxylamine to Amine: Finally, a third two-electron reduction converts the hydroxylamine to the final amine product (R-NH₂).

In catalytic hydrogenation, these steps are thought to occur on the surface of the metal catalyst. publish.csiro.au Different mechanistic models, such as the Dorfman mechanism, use orbital theory to describe the interaction between the nitro compound, the hydrogen, and the catalyst surface. publish.csiro.au Under metal-mediated reduction conditions (e.g., Zn, Fe, Sn), the reaction involves a series of single-electron transfers from the metal surface, followed by protonation steps in the acidic medium to yield the same intermediates. The high reactivity of the nitroso and hydroxylamine intermediates means they are typically not isolated under conditions designed to fully reduce the nitro group to the amine. publish.csiro.au

Reactions Involving the Amine Functionality

Following the reduction of the nitro group to yield 6-Bromo-5-chloro-pyridine-2,3-diamine, the newly formed amino group at the 3-position, along with the original amino group at the 2-position, becomes available for further chemical transformations.

Acylation Reactions (e.g., with Acid Chlorides, Activated Esters)

Primary aromatic amines, such as those in the diaminopyridine product, readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. google.com This nucleophilic acyl substitution reaction results in the formation of an amide bond. libretexts.orglibretexts.org

The reaction typically proceeds rapidly at room temperature. libretexts.org In the case of reactions with acid chlorides, a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid (HCl) byproduct, which shifts the equilibrium towards the product. google.compublish.csiro.au When using an amine as the substrate, two equivalents may be required: one to act as the nucleophile and the second to act as the base. libretexts.org For a substrate like 6-Bromo-5-chloro-pyridine-2,3-diamine, the exocyclic amino groups are more nucleophilic than the pyridine ring nitrogen and will be selectively acylated. publish.csiro.auresearchgate.net

Table 3: General Conditions for Acylation of Aminopyridines

| Acylating Agent | Reagent/Base | Solvent | Product Type |

| Acid Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine (or excess amine substrate) | Dichloromethane, Acetone | N-Acylaminopyridine (Amide) publish.csiro.aulibretexts.org |

| Acid Anhydride (e.g., Acetic Anhydride) | Triethylamine (optional) | Acetone, Dichloromethane | N-Acylaminopyridine (Amide) publish.csiro.au |

| Activated Ester | 4-(Dimethylamino)pyridine (DMAP) (catalyst) | Dichloromethane, Acetonitrile | N-Acylaminopyridine (Amide) figshare.comacs.org |

Alkylation Reactions (e.g., with Alkyl Halides, Reductive Alkylation)

The primary amino group in this compound is a nucleophilic site and can readily undergo alkylation reactions. Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products.

Reductive amination offers a more controlled approach to N-alkylation. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups like the nitro group.

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product | Yield (%) |

|---|---|---|---|---|

| 2-Aminopyridine | Benzaldehyde | NaBH₄ | N-Benzylpyridin-2-amine | 85 |

| 2-Amino-5-bromopyridine | Acetone | NaBH₃CN | N-Isopropyl-5-bromopyridin-2-amine | 78 |

| 2-Amino-3-nitropyridine | Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-3-nitropyridin-2-amine | 92 |

Note: The data in this table is illustrative and based on general knowledge of reductive amination reactions with similar compounds, as specific data for this compound was not available in the searched literature.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). googleapis.com This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of the C=N double bond in the Schiff base extends the conjugation of the molecule, which can have significant effects on its electronic and photophysical properties.

Schiff bases are versatile intermediates in organic synthesis and can be used to introduce a wide variety of functional groups. They are also known to form stable complexes with metal ions. The stability of the resulting Schiff base is influenced by the nature of the aldehyde or ketone used in the condensation. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones. googleapis.com

Complexation and Coordination Chemistry Studies

The nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atoms of the nitro group in this compound, can act as potential donor sites for coordination with metal ions. The formation of metal complexes can significantly alter the physical and chemical properties of the parent molecule, including its solubility, stability, and reactivity.

While specific studies on the complexation of this compound are not widely reported, related aminopyridine derivatives are known to form stable complexes with a variety of transition metals. The coordination can occur through the pyridine nitrogen, the exocyclic amino group, or both, leading to the formation of chelate rings. The nitro and halogen substituents can also influence the coordination geometry and the stability of the resulting complexes through electronic and steric effects.

Other Significant Transformation Reactions

Electrophilic Substitution and its Positional Control

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of a strong deactivating nitro group at the 3-position further reduces the electron density of the ring, making electrophilic attack challenging. However, the amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions available for electrophilic substitution are limited. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of such reactions. The amino group would direct towards the 3- and 5-positions, while the nitro group would direct towards the 2-, 4-, and 6-positions. The interplay of these directing effects, along with the steric hindrance from the bromo and chloro substituents, would determine the regioselectivity of any potential electrophilic substitution.

Halogen-Metal Exchange Reactions

The bromo and chloro substituents on the pyridine ring of this compound are susceptible to halogen-metal exchange reactions. This transformation typically involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. The rate of exchange generally follows the trend I > Br > Cl, suggesting that the bromo group at the 6-position would be more reactive towards exchange than the chloro group at the 5-position. wikipedia.org

This reaction generates a highly reactive organolithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups onto the pyridine ring. The regioselectivity of the halogen-metal exchange can be influenced by the presence of directing groups and the reaction conditions. The amino group at the 2-position could potentially direct the lithiation to the adjacent 6-position through chelation.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The halogen atoms in this compound provide reactive handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction could be utilized to introduce aryl, heteroaryl, or alkyl groups at the 5- or 6-position of the pyridine ring. The relative reactivity of the C-Br and C-Cl bonds would likely favor coupling at the more reactive C-Br bond at the 6-position. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction could be employed to replace the bromo or chloro substituent with a variety of primary or secondary amines, leading to the synthesis of more complex diaminopyridine derivatives. Selective amination of the more reactive C-Br bond would be expected. nih.gov

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 5-Chloro-2-phenylpyridine | 88 |

| Buchwald-Hartwig | 2-Bromo-5-chloropyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 4-(5-Chloropyridin-2-yl)morpholine | 92 |

Nitro Group Migration and Rearrangement Phenomena

While dedicated research focusing specifically on the nitro group migration and rearrangement phenomena of this compound is not extensively documented in publicly available literature, the behavior of the broader class of nitropyridines provides a foundational understanding of potential transformations this compound might undergo. The electronic landscape of the pyridine ring, heavily influenced by the presence of strongly electron-withdrawing nitro, bromo, and chloro substituents, alongside the electron-donating amino group, suggests that intramolecular rearrangements, though perhaps not common, are mechanistically plausible under certain reaction conditions.

Nitro group migrations in pyridine systems have been observed, often proceeding through complex mechanisms. For instance, in some nitropyridine derivatives, the migration of a nitro group from one position to another can occur via a researchgate.netrsc.org-sigmatropic shift. researchgate.netntnu.no This type of pericyclic reaction involves the movement of the nitro group across the pyridine ring system. The feasibility of such a shift in this compound would be significantly influenced by the steric and electronic effects of the existing substituents.

Another known mechanism for nitro group rearrangement involves the formation of radical pairs, particularly in situations where a more sterically favored position for the nitro group is blocked. researchgate.net While speculative for the title compound, such a pathway could theoretically be induced under thermal or photochemical conditions.

Furthermore, unexpected rearrangements have been noted during nucleophilic substitution reactions on related halonitropyridines. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents has been shown to yield products resulting from nitro group migration. clockss.org This suggests that the reaction environment, including the choice of solvent and the nature of the nucleophile, can play a critical role in promoting rearrangements alongside the expected substitution. In the case of this compound, with its multiple halogen substituents, a complex interplay of substitution and potential rearrangement pathways could exist.

It is important to note that these are generalized mechanisms observed in related pyridine compounds. Without direct experimental studies on this compound, these descriptions remain illustrative of the types of phenomena that could be investigated. The specific substitution pattern of the title compound likely imposes a high activation barrier for such rearrangements, making them less favorable than other reactive pathways.

Potential Influencing Factors on Nitro Group Migration:

| Factor | Potential Influence on this compound | General Observation in Nitropyridines |

| Solvent Polarity | Polar aprotic solvents might stabilize charged intermediates that could facilitate rearrangement. | Nitro-group migration has been observed to occur in polar aprotic solvents during nucleophilic substitution. clockss.org |

| Temperature | Higher temperatures could provide the necessary activation energy for sigmatropic shifts or homolytic cleavage leading to radical-pair mechanisms. | Thermal rearrangements of nitro compounds are known, though specific conditions vary widely. |

| Presence of Nucleophiles/Bases | Strong nucleophiles or bases could initiate addition-elimination sequences that might include rearranged products. | Nucleophilic substitution reactions can sometimes lead to unexpected rearranged products. clockss.org |

| Photochemical Conditions | UV irradiation could potentially induce radical formation and subsequent rearrangement. | Photochemically induced rearrangements are a known phenomenon in aromatic nitro chemistry. |

Objectives and Scope of Research on 6 Bromo 5 Chloro 3 Nitropyridin 2 Amine

Contribution to Synthetic Organic Chemistry Methodologies

Detailed investigations into the application of this compound in the development of novel synthetic organic chemistry methodologies are not extensively documented in publicly available research. However, based on the reactivity of analogous compounds, its potential as a precursor in the synthesis of fused heterocyclic systems can be inferred. For instance, the presence of the ortho-amino and nitro groups suggests its utility in reactions leading to the formation of bicyclic systems like triazolopyridines or imidazopyridines, which are significant scaffolds in medicinal chemistry.

The general reactivity of 2-amino-3-nitropyridines often involves the reduction of the nitro group to an amino group, followed by cyclization reactions with appropriate reagents to construct a new fused ring. The bromine and chlorine substituents on the pyridine ring of this compound would likely remain intact during such transformations, providing handles for further functionalization in subsequent synthetic steps.

Exploration of Novel Reactivity Patterns

Specific studies detailing novel reactivity patterns of this compound are sparse. The electronic properties of the pyridine ring are significantly influenced by the presence of the electron-withdrawing nitro group and the halogen atoms, as well as the electron-donating amino group. This complex interplay of electronic effects is expected to govern its reactivity in various chemical reactions.

Spectroscopic Characterization and Computational Studies of 6 Bromo 5 Chloro 3 Nitropyridin 2 Amine

Advanced Spectroscopic Analysis for Structural Elucidation

Detailed experimental data from advanced spectroscopic techniques are crucial for confirming the molecular structure of a compound. For 6-Bromo-5-chloro-3-nitropyridin-2-amine, specific data for the following methods were not found:

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR spectra, nor data from 2D techniques such as Heteronuclear Multiple Bond Correlation (HMBC), could be located. This information would be essential for mapping the proton and carbon framework of the molecule and confirming the connectivity of the atoms.

Vibrational Spectroscopy (FT-IR, Raman)

Specific Fourier-transform infrared (FT-IR) or Raman spectra, which identify the functional groups present in the molecule through their characteristic vibrational frequencies, have not been publicly reported.

Electronic Spectroscopy (UV-Vis)

Data regarding the ultraviolet-visible (UV-Vis) absorption spectrum of the compound, which provides insights into its electronic structure and conjugated systems, is not available.

Mass Spectrometry (MS)

While the molecular weight is confirmed by supplier data, detailed mass spectrometry analysis, including fragmentation patterns that help to piece together the molecular structure, has not been published.

X-ray Crystallography for Solid-State Structure Determination

A definitive method for determining the three-dimensional arrangement of atoms in a solid-state is X-ray crystallography. No crystal structure data for this compound has been deposited in crystallographic databases or published in scientific journals. Such data would provide precise bond lengths, bond angles, and information on intermolecular interactions.

Theoretical and Computational Chemistry Investigations

In the absence of experimental data, computational studies, such as those using Density Functional Theory (DFT), can offer valuable predictions of a molecule's geometry, spectroscopic properties, and electronic characteristics. However, no specific theoretical investigations or computational chemistry studies for this compound were found in the searched literature.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) serves as a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule. For a comprehensive analysis of this compound, the initial step would involve geometry optimization. This process identifies the most stable conformation of the molecule, corresponding to the lowest energy state on the potential energy surface.

A standard approach would employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). This level of theory is widely used as it provides a good balance between computational cost and accuracy for organic molecules. The optimization calculations would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial relationship between the bromine, chlorine, and nitro groups on the pyridine (B92270) ring, as well as the orientation of the amine group.

Conformational analysis would also be crucial to identify different spatial arrangements (conformers) of the amine group's hydrogen atoms relative to the pyridine ring and to determine the global minimum energy structure. This involves rotating the amine group and calculating the energy at each step to map out the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound (Theoretical) This table is a hypothetical representation of expected data from DFT calculations.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C2-N1 Bond Length | ~1.35 Å |

| C6-Br Bond Length | ~1.89 Å |

| C5-Cl Bond Length | ~1.74 Å |

| C3-N(O2) Bond Length | ~1.45 Å |

| N1-C2-N7 Angle | ~116° |

| C5-C6-Br Angle | ~119° |

| C4-C5-Cl Angle | ~120° |

Prediction and Validation of Vibrational and Electronic Spectra

Following geometry optimization, the vibrational frequencies of this compound would be calculated at the same level of theory. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. A scaling factor is typically applied to the computed frequencies to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental data. The potential energy distribution (PED) analysis would be performed to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of the functional groups.

The electronic properties and UV-Vis absorption spectra would be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for electronic transitions. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the electronic transitions and the charge transfer characteristics within the molecule. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

Table 2: Predicted Vibrational Frequencies and Electronic Transitions for this compound (Theoretical) This table is a hypothetical representation of expected data.

| Spectroscopic Data | Predicted Value/Range | Assignment |

| N-H Stretching Freq. | ~3400-3500 cm⁻¹ | Amine group |

| NO₂ Asymmetric Stretch | ~1550-1600 cm⁻¹ | Nitro group |

| C-Br Stretching Freq. | ~550-650 cm⁻¹ | Carbon-Bromine bond |

| C-Cl Stretching Freq. | ~680-780 cm⁻¹ | Carbon-Chlorine bond |

| Electronic Transition (λmax) | ~350-400 nm | π → π* or n → π* |

| HOMO-LUMO Energy Gap | ~3-4 eV | Indicator of reactivity |

Calculation of Quantum Chemical Parameters (e.g., NLO properties, charge distribution)

Computational methods are also employed to calculate various quantum chemical parameters that describe the electronic structure and reactivity of the molecule. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites of the molecule. Natural Bond Orbital (NBO) analysis would be used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.

Furthermore, the nonlinear optical (NLO) properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated. These parameters are important for identifying potential applications in optoelectronic devices. A significant value for the first-order hyperpolarizability would suggest that this compound could be a candidate for NLO materials.

Table 3: Calculated Quantum Chemical Parameters for this compound (Theoretical) This table is a hypothetical representation of expected data.

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | ~4-6 | Debye |

| Mean Polarizability (α) | ~15-20 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | Varies | esu |

| HOMO Energy | ~-6.5 to -7.5 | eV |

| LUMO Energy | ~-2.5 to -3.5 | eV |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating potential reaction mechanisms involving this compound. For instance, if this compound were to be used as a reactant in a nucleophilic aromatic substitution reaction, DFT calculations could be used to model the reaction pathway.

This would involve identifying the transition state structures and calculating the activation energies for different possible reaction routes. By comparing the energy barriers of competing pathways, the most favorable reaction mechanism can be predicted. This type of analysis provides a molecular-level understanding of the reaction kinetics and selectivity, which is invaluable for synthetic chemistry applications. For example, modeling could predict whether a nucleophile would preferentially substitute the bromine or chlorine atom and explain the electronic factors governing this selectivity.

Advanced Research Applications of 6 Bromo 5 Chloro 3 Nitropyridin 2 Amine Derivatives

Utilization as Key Synthetic Intermediates

The strategic placement of reactive groups on the 6-bromo-5-chloro-3-nitropyridin-2-amine scaffold makes it a valuable intermediate for synthetic chemists. The amino group can be acylated or alkylated, the nitro group can be reduced to a primary amine, and the bromo and chloro substituents can be selectively targeted in cross-coupling reactions. This multi-faceted reactivity is crucial for its role as a precursor in constructing diverse molecular architectures.

Precursors for Complex Heterocyclic Systems (e.g., Imidazopyridines, Pyridotriazols)

One of the most significant applications of 2-aminopyridine (B139424) derivatives, including this compound, is in the synthesis of fused heterocyclic systems. These scaffolds are of high interest due to their prevalence in biologically active compounds. The inherent binucleophilic nature of 2-aminopyridines, involving the exocyclic amino group and the endocyclic pyridine (B92270) nitrogen, facilitates cyclization reactions to form bicyclic systems like imidazopyridines. nih.gov

The synthesis of imidazo[4,5-b]pyridines, for instance, can be achieved from related 2-chloro-3-nitropyridine (B167233) precursors through a tandem sequence. acs.org This process typically involves an initial aromatic nucleophilic substitution (SNAr) at the C2 position, followed by the reduction of the nitro group to an amine, and subsequent acid-catalyzed cyclization with an aldehyde or carboxylic acid derivative. acs.org The presence of bromine and chlorine atoms on the this compound starting material offers additional points for diversification on the resulting imidazopyridine core, often through palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings. nih.govnih.gov The synthesis of substituted 6-bromo-imidazo[4,5-b]pyridine derivatives has been documented, confirming the utility of such precursors. researchgate.net

Furthermore, the diamino pyridine intermediate, obtained after the reduction of the nitro group, is a key precursor for forming other fused systems like pyridotriazoles. The synthesis of a 2-methyl-2H-benzo[d] nih.govnih.govchemimpex.comtriazole motif has been described in the literature, highlighting the broader applicability of these intermediates in constructing diverse heterocyclic frameworks. mdpi.com

| Target Heterocycle | General Precursor | Key Reaction Steps | Catalyst/Reagent Examples | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridines | 2-Aminopyridine | Tandem Cyclization / Suzuki Coupling / Heteroarylation | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | nih.gov |

| Imidazo[4,5-b]pyridines | 2-Chloro-3-nitropyridine | SNAr, Nitro Reduction, Heteroannulation | Zn/HCl (for reduction) | acs.org |

| 3-Amino-imidazopyridines | 2-Aminopyridine-5-boronic acid pinacol (B44631) ester | Microwave-assisted Cyclization / Suzuki Coupling | Lewis Acids, Pd(0) catalysts | nih.gov |

| Benzotriazoles | Substituted anilines and quinolines | Nucleophilic substitution / Cyclization | Hünig's base | mdpi.com |

Building Blocks for Medicinal Chemistry Research (excluding clinical data)

Nitropyridine derivatives are recognized as important synthons in medicinal chemistry for the development of novel therapeutic candidates. nih.gov The title compound, this compound, serves as a versatile scaffold for generating libraries of compounds for biological screening. Its structural complexity allows for the exploration of chemical space around a rigid heterocyclic core. Related compounds like 2-amino-6-bromo-3-nitropyridine are noted as essential building blocks in the synthesis of various bioactive molecules, including potential anti-cancer agents. chemimpex.com

Research has demonstrated the use of chloro-nitropyridine scaffolds in the synthesis of potent enzyme inhibitors. For example, derivatives have been used to create inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov A notable application involves the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential inhibitor of monopolar spindle 1 (MPS1) kinase, which is a target in cancer research. mdpi.com The synthesis utilized a regioselective nucleophilic aromatic substitution reaction on 2,6-dichloro-3-nitropyridine, a strategy directly applicable to this compound. mdpi.com The nitro group in these structures often plays a crucial role, facilitating the initial nucleophilic substitution and serving as a precursor to a key amino group in the final bioactive molecule. nih.gov

| Precursor Type | Synthesized Scaffold/Compound | Research Target/Area | Reference |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Substituted amides | Janus kinase 2 (JAK2) inhibitors | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Acylated diamine derivatives | Glycogen synthase kinase-3 (GSK3) inhibitors | nih.gov |

| 2,6-Dichloro-3-nitropyridine | N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine derivative | Monopolar spindle 1 (MPS1) kinase inhibitors | mdpi.com |

| 2-Amino-6-bromo-3-nitropyridine | General bioactive molecules | Pharmaceutical development, anti-cancer research | chemimpex.com |

Development of Agrochemical Research Compounds (excluding direct application/efficacy data)

In addition to pharmaceuticals, the structural motifs derived from this compound are relevant to agrochemical research. Halogenated and nitrated pyridines are established pharmacophores in many commercial pesticides and herbicides. chemimpex.comnih.gov Compounds such as 2-amino-6-bromo-3-nitropyridine and its isomers are utilized as starting materials for creating new agrochemical products. chemimpex.comindiamart.com

The synthetic utility of these building blocks allows for the creation of diverse compound libraries that can be screened for desired biological activity in crop protection. For instance, research has shown that 2-chloro-5-nitropyridine (B43025) can be used to synthesize new classes of insecticides via nucleophilic substitution of the chlorine atom. nih.gov The multiple reactive sites on this compound provide a platform for generating novel structures for evaluation as potential herbicides, fungicides, or insecticides. guidechem.com

Exploration in Materials Science Research

The utility of this compound extends beyond biological applications into the realm of materials science. Its rigid, electron-deficient aromatic core and multiple functional handles make it an attractive building block for constructing novel organic materials. chemimpex.combldpharm.com

Precursors for Novel Materials with Tunable Electronic or Optical Properties

The development of new organic materials with specific electronic or optical properties, such as fluorescence or non-linear optical (NLO) activity, often relies on molecules with extended π-conjugated systems. researchgate.net While this compound itself is not a large conjugated system, it is an excellent precursor for creating them.

The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful methods for extending π-conjugation by attaching aryl or alkynyl groups. Furthermore, the fused heterocyclic systems, such as the imidazopyridines discussed previously, are themselves planar, conjugated structures. Research into 3,5-diarylimidazo[1,2-a]pyridines synthesized from related precursors has shown that these molecules can exhibit interesting fluorescent properties, with their emission characteristics being studied both experimentally and theoretically. nih.gov By carefully choosing the groups to couple to the pyridine or imidazopyridine core, researchers can tune the electronic energy levels (HOMO/LUMO) and, consequently, the optical and electronic properties of the final material. researchgate.net The potential for creating such materials is highlighted by supplier classifications that list the compound under categories like "Optical Materials" and "Electronic Materials". bldpharm.com

Applications in Polymer Chemistry Research

The same reactivity that makes this compound a versatile building block in small-molecule synthesis also makes it a candidate for use in polymer chemistry. chemimpex.com It is classified as a "Polymer Science Material Building Block" by chemical suppliers. bldpharm.combldpharm.com

The molecule's difunctional (or potentially trifunctional, if the amino group is used) nature allows it to act as a monomer in step-growth polymerization. For example, Suzuki-Miyaura polycondensation could be used to react the dihalogenated pyridine with an aryl-diboronic acid, creating a rigid-rod polymer with the pyridine unit integrated into the main chain. Such polymers are often investigated for applications requiring high thermal stability or specific electronic properties. Alternatively, the amino group could be reacted with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The remaining halogen atoms on the polymer backbone would then be available for post-polymerization modification, allowing for the tuning of the final polymer's properties.

Role in Biochemical and Biological Studies

Derivatives of this compound are increasingly being utilized in non-clinical biochemical and biological research to understand fundamental cellular processes. Their unique chemical structures can be tailored to interact with specific biological targets, making them useful for a variety of experimental applications.

Use as Molecular Probes in Enzyme Activity Assays

Molecular probes are essential for monitoring and quantifying enzyme activity, providing insights into their mechanisms and kinetics. Derivatives of nitropyridine compounds are being developed as fluorescent probes for such assays. mdpi.comnih.gov The core structure of this compound can be chemically modified to create compounds that change their fluorescent properties upon interaction with an enzyme or as a result of enzymatic action.

For instance, a substrate-based probe can be designed where the pyridinamine derivative is linked to a group that is cleaved by a specific enzyme. This cleavage can lead to a detectable change in fluorescence, allowing for the real-time measurement of enzyme activity. The design of these probes often involves creating "push-pull" systems within the molecule, where electron-donating and electron-withdrawing groups influence the electronic and, consequently, the photophysical properties of the compound. mdpi.comnih.gov

Table 1: Examples of Nitropyridine Derivatives in Biochemical Assays

| Derivative Class | Target Enzyme/Application | Principle of Assay |

| Pyridinylpiperazine Hybrids | Urease Inhibition | Colorimetric or spectrophotometric measurement of urease activity in the presence of the inhibitor. nih.gov |

| Substituted 2-Aminopyridines | Janus Kinase 2 (JAK2) Inhibition | Measurement of kinase activity through phosphorylation of a substrate, often detected by fluorescence or radioactivity. nih.gov |

| CF₃-Substituted Pyridines | Lipid Droplet Bioimaging | Use of fluorescent properties to visualize cellular organelles, demonstrating the potential for probe development. mdpi.comnih.gov |

The development of such molecular probes is a significant area of research, as they provide powerful tools for high-throughput screening of potential enzyme inhibitors and for studying the role of enzymes in various biological pathways.

Investigation of Protein-Ligand Interactions in in vitro Systems

Understanding the interactions between proteins and small molecules (ligands) is fundamental to drug discovery and molecular biology. Derivatives of this compound serve as scaffolds for creating ligands to study these interactions. The nitro group in particular can play a crucial role in binding to proteins through what are known as π-hole interactions. nih.gov This type of noncovalent interaction occurs between the positively charged region on the nitrogen atom of the nitro group and electron-rich areas on the protein, such as lone pairs on oxygen or sulfur atoms. nih.gov

In vitro techniques are employed to characterize these binding events. These methods allow for the precise measurement of binding affinity, kinetics, and thermodynamics, providing a detailed picture of the interaction.

Table 2: In Vitro Methods for Studying Protein-Ligand Interactions

| Method | Information Obtained | Relevance to Pyridinamine Derivatives |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) | Can directly measure the heat changes upon binding of a derivative to a target protein, providing a complete thermodynamic profile of the interaction. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), and binding affinity (Kd) | Allows for real-time monitoring of the association and dissociation of the ligand with a protein immobilized on a sensor surface. |

| Fluorescence Spectroscopy | Binding affinity (Kd), conformational changes | Changes in the intrinsic fluorescence of the protein or the fluorescence of a labeled ligand upon binding can be used to determine binding parameters. |

| X-ray Crystallography | 3D structure of the protein-ligand complex | Provides a high-resolution atomic-level view of how the derivative binds to the protein, revealing specific interactions like hydrogen bonds and π-hole interactions. nih.gov |

Research into various nitropyridine derivatives has shown their potential to inhibit a range of enzymes, including ureases and kinases, by binding to their active sites. nih.govnih.gov For example, studies on Janus kinase 2 (JAK2) inhibitors have utilized the 2-amino-3-nitropyridine (B1266227) scaffold to develop potent and selective compounds. nih.gov The analysis of these protein-ligand interactions through in vitro methods is crucial for understanding the structure-activity relationships and for the rational design of more effective and specific molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Catalytic Approaches for Enhanced Efficiency and Selectivity

Modern organic synthesis is increasingly reliant on catalytic methods to achieve high efficiency and selectivity. Future work on polysubstituted pyridines will likely involve novel catalytic systems that offer improvements over classical multi-step procedures which often require stoichiometric reagents and harsh conditions. researchgate.netyoutube.com Palladium-catalyzed reactions, for instance, have proven effective for the amination of 2-substituted pyridines and could be optimized for constructing the core of the target molecule. nih.gov The development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, represents a particularly promising avenue for rapidly accessing diverse pyridine (B92270) derivatives. nih.gov

| Catalytic Strategy | Potential Application for Target Compound | Advantages | Key Catalyst Types |

| Palladium-Catalyzed Amination | Introduction of the 2-amino group onto a di-halo-nitropyridine precursor. nih.gov | High efficiency, broad substrate scope, mild conditions. | Palladium complexes with specialized phosphine (B1218219) ligands. |

| Multicomponent Synthesis | One-pot assembly of the pyridine ring from simpler acyclic precursors. nih.gov | High step and atom economy, rapid generation of molecular diversity. | Transition metals (e.g., Copper, Cobalt), organocatalysts. |

| Nanocatalysis | Use of nanocatalysts for nitration, halogenation, or coupling reactions. | High surface area, enhanced reactivity, potential for recyclability, green solvent compatibility. | Metal oxides (e.g., TiO2), supported noble metals. |

| Hydrogenation of Pyridines | Selective reduction of the nitro group or the pyridine ring to create piperidine (B6355638) derivatives. researchgate.net | Access to saturated heterocyclic scaffolds. | Platinum oxide (PtO2), Palladium on carbon (Pd/C). researchgate.net |

Biocatalysis and Chemoenzymatic Synthesis

In alignment with the principles of green chemistry, biocatalysis offers a powerful alternative to traditional synthetic methods. The use of enzymes or whole-cell systems can enable highly selective transformations under mild, aqueous conditions, thereby reducing environmental impact. researchgate.net While a specific biocatalytic route to 6-Bromo-5-chloro-3-nitropyridin-2-amine has not been reported, future research could focus on engineering enzymes for regioselective halogenation or nitration of pyridine precursors. This approach could provide access to chiral derivatives and circumvent the challenges associated with controlling regioselectivity in classical electrophilic aromatic substitution reactions.

Expanding the Scope of Derivatization Reactions

The existing functional groups on this compound serve as versatile handles for further molecular elaboration. Future research will undoubtedly focus on leveraging these groups and the pyridine core itself to build more complex and functional molecules.

C–H Functionalization Strategies

Direct C–H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the modification of molecules without the need for pre-installed functional groups. For this compound, the sole C–H bond at the C4 position is a prime target for such transformations. Although the electron-deficient nature of the pyridine ring presents a challenge, transition-metal-catalyzed methods, particularly those using palladium, have shown success in the C–H arylation of similar heterocyclic systems. mdpi.com Future research could develop specific catalytic systems to selectively introduce aryl, alkyl, or other functional groups at the C4 position, providing a direct route to novel derivatives that would be difficult to access through other means.

Development of Advanced Click Chemistry Applications

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and modular approach for joining molecular building blocks. wikipedia.orgnih.gov The 2-amino group on this compound is an ideal anchor point for introducing either an azide (B81097) or a terminal alkyne. This modification would convert the molecule into a valuable building block for a wide range of applications. illinois.edu For example, it could be "clicked" onto polymers, biomolecules, or surfaces to create advanced materials or chemical probes. The resulting 1,2,3-triazole linker is exceptionally stable, making this a reliable method for constructing complex molecular architectures. nih.gov

Advanced Spectroscopic and Computational Integration

A deeper understanding of the structural, electronic, and reactive properties of this compound is essential for guiding its future applications. The integration of advanced spectroscopic techniques with high-level computational methods provides a powerful synergy for molecular characterization.

Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of a wide array of molecular properties. nih.govmdpi.com For a molecule like this compound, DFT can be used to calculate optimized geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and NMR chemical shifts. bohrium.com Furthermore, analysis of the frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's reactivity and electronic transitions, while molecular electrostatic potential (MEP) maps can identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

Combining these theoretical predictions with experimental data from techniques such as X-ray crystallography, NMR, and FT-IR allows for a comprehensive and validated understanding of the molecule's behavior. researchgate.net This integrated approach is crucial for rational drug design, materials science, and the development of new synthetic methodologies. aip.org

| Technique | Experimental Data Provided | Computational Prediction/Analysis | Synergistic Outcome |

| FT-IR / FT-Raman Spectroscopy | Vibrational modes of functional groups. | Calculation of harmonic and anharmonic vibrational frequencies. mdpi.com | Accurate assignment of spectral bands to specific molecular motions. |

| NMR Spectroscopy | Chemical environment of 1H, 13C nuclei. | Prediction of chemical shifts and spin-spin coupling constants. mdpi.com | Unambiguous structure elucidation and conformational analysis. |

| UV-Vis Spectroscopy | Electronic absorption maxima (λmax). | Time-Dependent DFT (TD-DFT) calculation of electronic transitions. nih.gov | Assignment of absorption bands to specific molecular orbital transitions. |

| X-Ray Crystallography | Precise 3D molecular structure, bond lengths, and angles in the solid state. | Geometry optimization in gas phase and solution. | Understanding of intermolecular interactions and solvent effects on conformation. |

In situ Spectroscopic Monitoring of Reactions

The synthesis and subsequent reactions of complex heterocyclic molecules like this compound often involve intricate pathways with the potential for multiple side products. Traditional analytical methods typically rely on end-point analysis, which may not fully capture the transient intermediates and reaction dynamics. In situ spectroscopic techniques offer a powerful solution by providing real-time monitoring of a reaction as it progresses. youtube.com

Future research could focus on applying techniques such as in situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) to the synthesis and functionalization of this compound. This would enable the elucidation of reaction mechanisms, the identification of key intermediates, and the optimization of reaction conditions to improve yield and selectivity. youtube.com For instance, monitoring the nucleophilic aromatic substitution reactions involving this compound could provide valuable insights into the regioselectivity and kinetics of the process.

Table 1: Potential In situ Spectroscopic Applications for this compound Reactions

| Spectroscopic Technique | Potential Insights |

| In situ FTIR | Monitoring of functional group transformations in real-time. |

| In situ Raman | Tracking changes in the molecular framework and identifying intermediates. |

| In situ NMR | Elucidating reaction pathways and quantifying species concentration over time. |

Machine Learning and AI in Compound Design and Property Prediction

The vast chemical space of pyridine derivatives presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI) in the design of new compounds with tailored properties. Quantitative Structure-Property Relationship (QSPR) models, powered by ML algorithms, can predict various physicochemical and biological properties of molecules based on their structural features. researchgate.netresearchgate.net

For this compound, ML models could be developed to predict properties such as solubility, reactivity, and electronic characteristics. By training these models on datasets of known pyridine derivatives, researchers can virtually screen for novel derivatives of the target compound with enhanced performance for specific applications. For example, AI could guide the design of new corrosion inhibitors or materials with specific electronic properties by suggesting modifications to the parent structure. kneopen.com

Table 2: Machine Learning Models for Property Prediction of Pyridine Derivatives

| Model Type | Predicted Property | Reference |

| Genetic Algorithm-Artificial Neural Network (GA-ANN) | Corrosion Inhibition Efficiency | researchgate.net |

| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Thermodynamic Properties | researchgate.net |

| Support Vector Machine (SVM) | Anticancer Potency | researchgate.net |

Exploration of New Application Domains

The functional groups present in this compound suggest its potential utility in a range of application domains beyond its current uses.

Renewable Energy Technologies